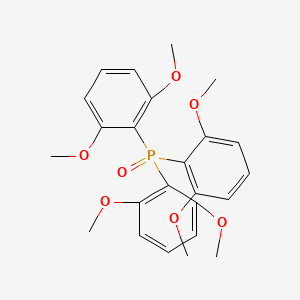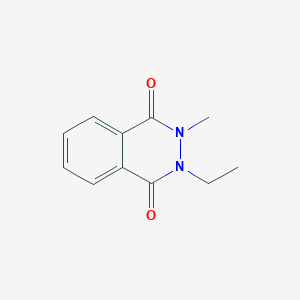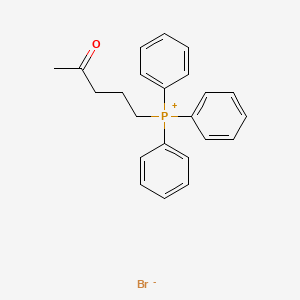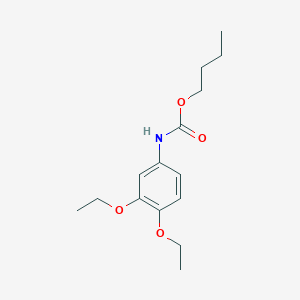
Phosphine oxide, tris(2,6-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, also known as tris(2,6-dimethoxyphenyl)phosphine oxide, is a chemical compound with the molecular formula C24H27O7P. It is characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(2,6-dimethoxyphenyl)-, typically involves the reaction of tris(2,6-dimethoxyphenyl)phosphine with an oxidizing agent. One common method is the oxidation of tris(2,6-dimethoxyphenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for phosphine oxide, tris(2,6-dimethoxyphenyl)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, although this is less common due to the stability of the phosphine oxide group.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Tris(2,6-dimethoxyphenyl)phosphine.
Substitution: Nitrated, sulfonated, or halogenated derivatives of phosphine oxide, tris(2,6-dimethoxyphenyl)-.
Aplicaciones Científicas De Investigación
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, although specific biological applications are less documented.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of phosphine oxide, tris(2,6-dimethoxyphenyl)-, primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The presence of electron-donating methoxy groups enhances its nucleophilicity and ability to participate in catalytic cycles .
Comparación Con Compuestos Similares
Phosphine oxide, tris(2,6-dimethoxyphenyl)-, can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine oxide: Similar structure but with additional methoxy groups, leading to different electronic properties and reactivity.
Tris(2-methoxyphenyl)phosphine oxide: Fewer methoxy groups, resulting in lower electron density and different catalytic behavior.
Tris(4-methoxyphenyl)phosphine oxide: Positional isomer with methoxy groups in the para position, affecting steric and electronic properties.
These comparisons highlight the unique electronic and steric properties of phosphine oxide, tris(2,6-dimethoxyphenyl)-, which contribute to its distinct reactivity and applications in various fields of research.
Propiedades
Número CAS |
120933-27-9 |
|---|---|
Fórmula molecular |
C24H27O7P |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
2-bis(2,6-dimethoxyphenyl)phosphoryl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C24H27O7P/c1-26-16-10-7-11-17(27-2)22(16)32(25,23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15H,1-6H3 |
Clave InChI |
WBGGWSGPBCFTSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)P(=O)(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)

![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)





